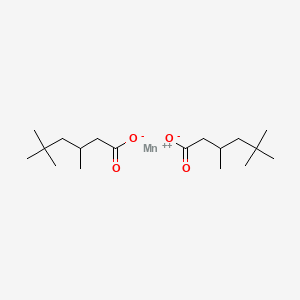
Manganese bis(3,5,5-trimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C18H34MnO4This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese bis(3,5,5-trimethylhexanoate) can be synthesized through the reaction of manganese(II) acetate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of manganese bis(3,5,5-trimethylhexanoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Manganese bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to manganese(I) or manganese(0) species.
Substitution: Ligand exchange reactions can occur where the 3,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese(I) or manganese(0) complexes.
Substitution: New manganese complexes with different ligands.
Scientific Research Applications
Manganese bis(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its role in enzymatic reactions involving manganese-dependent enzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of manganese bis(3,5,5-trimethylhexanoate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center can undergo redox changes, allowing it to participate in oxidation-reduction reactions. Additionally, the compound can act as a Lewis acid, activating substrates for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Manganese bis(3,3,5,5-tetramethylhexanoate): Similar in structure but with different steric and electronic properties.
Manganese(II) acetate: A simpler manganese(II) compound used in similar applications but with different reactivity.
Manganese(II) chloride: Another manganese(II) compound with distinct solubility and reactivity characteristics
Uniqueness
Manganese bis(3,5,5-trimethylhexanoate) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This makes it particularly useful in catalytic applications where selectivity and efficiency are crucial .
Properties
CAS No. |
64002-83-1 |
|---|---|
Molecular Formula |
C18H34MnO4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
manganese(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
LAGAXYZHNMVGFB-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















